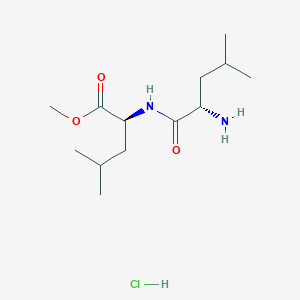

L-Leucyl-L-Leucine methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXQFTNCULOWRV-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6491-83-4 | |

| Record name | Methyl leucylleucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006491834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 76R0TP2LNW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R0TP2LNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Leucyl-L-Leucine Methyl Ester Hydrochloride: Core Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxicity towards specific immune cell populations. This dipeptide methyl ester serves as a valuable tool in immunology and cell biology research to study lysosomal function and induce apoptosis in cells rich in the lysosomal enzyme dipeptidyl peptidase I (DPPI). This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of LLME. It details its mechanism of action, which involves intracellular conversion to a membranolytic polymer, leading to lysosomal membrane permeabilization and subsequent cell death. This document also includes detailed experimental protocols for the synthesis, analysis, and application of LLME in cellular assays, alongside visual representations of its signaling pathway and experimental workflows.

Core Properties of this compound

This compound, also known as LLME or LLOMe, is a dipeptide derivative that has garnered significant interest for its ability to selectively eliminate cytotoxic lymphocytes.[1][2][3] Its utility as a research tool is rooted in its specific mechanism of action, which is initiated within the lysosomal compartment of susceptible cells.

Physicochemical Properties

LLME is a white to off-white crystalline solid.[4][5] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 6491-83-4 | [4][6][7] |

| Molecular Formula | C₁₃H₂₇ClN₂O₃ | [3][6] |

| Formula Weight | 294.82 g/mol | [4][6] |

| Purity | >95% | [4] |

| Formulation | Crystalline solid | [4] |

| Solubility | DMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMF: 10 mg/mL | [4] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [5] |

Biological Properties

The biological activity of LLME is intrinsically linked to its lysosomotropic nature.[8][9][10] It readily enters cells, likely through endocytosis, and accumulates in the acidic environment of lysosomes.[9][10]

Mechanism of Action:

The cytotoxicity of LLME is not inherent to the molecule itself but is a result of its enzymatic conversion within the lysosome. The key enzyme responsible for this transformation is dipeptidyl peptidase I (DPPI) , also known as cathepsin C.[4][9][11] Cells with high concentrations of DPPI, such as cytotoxic T lymphocytes and natural killer (NK) cells, are particularly susceptible to LLME's effects.[4][9][11]

The process unfolds as follows:

-

Cellular Uptake and Lysosomal Accumulation: LLME is taken up by cells and localizes to the lysosomes.[9][10]

-

Enzymatic Conversion: Inside the lysosome, DPPI catalyzes the polymerization of L-leucyl-L-leucine methyl ester into a larger, less soluble polymer.[4][9][12]

-

Lysosomal Membrane Permeabilization (LMP): This newly formed polymer disrupts the integrity of the lysosomal membrane, leading to its permeabilization.[12][13]

-

Release of Lysosomal Hydrolases: The compromised lysosomal membrane allows for the leakage of various hydrolytic enzymes, including cathepsins, into the cytosol.[14]

-

Induction of Apoptosis: The release of these enzymes and the overall disruption of lysosomal function trigger the apoptotic cascade, leading to programmed cell death.[10] This can involve DNA fragmentation and caspase activation.[4][13]

LLME has been shown to selectively eliminate cytotoxic lymphocytes, including NK cells and CD8+ T cells, while having minimal effect on B cells and helper T cells.[4][7] This selectivity is attributed to the differential expression of DPPI among lymphocyte subsets.[11] It also induces the death of monocytes and polymorphonuclear leukocytes.[4][7]

Signaling Pathways and Cellular Response

The primary signaling event initiated by LLME is the induction of lysosomal stress and damage. This triggers a cellular response aimed at either repairing the damage or initiating cell death if the damage is too severe. A key pathway involved in the response to lysosomal damage is mediated by the MiT/TFE family of transcription factors , which includes TFEB, TFE3, and MITF.[15][16] These transcription factors are master regulators of lysosomal biogenesis and autophagy.[15][16]

Upon LLME-induced lysosomal membrane permeabilization, these transcription factors translocate to the nucleus, where they activate the expression of genes involved in lysosomal repair and biogenesis.[15] This represents a cellular defense mechanism to counteract the damage caused by LLME.[15] However, if the lysosomal damage is extensive, the pro-apoptotic signals will dominate, leading to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the synthesis of amino acid methyl esters involves the use of thionyl chloride in methanol (B129727).

Materials:

-

L-leucine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round bottom flask

-

Constant pressure dropping funnel with a drying tube

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

NaOH solution (for trapping off-gas)

-

Thin Layer Chromatography (TLC) supplies

-

2% ninhydrin (B49086) in ethanol (B145695) (for TLC visualization)

Procedure:

-

Set up a 100 mL round bottom flask in an ice bath with a magnetic stirrer.

-

Add 60 mL of methanol to the flask.

-

Slowly and dropwise, add 4 mL of thionyl chloride through a constant pressure dropping funnel. Ensure the off-gas is trapped using a NaOH solution.

-

Stir the reaction mixture in the ice bath for 1 hour.

-

Add 8 mmol of L-leucine to the reaction mixture and continue stirring at room temperature for 30 minutes.

-

Increase the temperature to 66°C and reflux the reaction for 6 hours.

-

Monitor the reaction progress using TLC with a 2% ninhydrin in ethanol solution for visualization. The reaction is complete when the L-leucine spot disappears.

-

Once the reaction is complete, remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain L-leucine methyl ester hydrochloride.[8]

Note: This protocol is for the synthesis of the single amino acid ester. The synthesis of the dipeptide L-leucyl-L-leucine methyl ester involves peptide coupling steps, which are more complex and typically involve protecting groups and coupling reagents like DCC/HOBt.[17]

Assessment of Lysosomal Membrane Permeabilization (LMP)

Acridine orange (AO) is a lysosomotropic weak base that fluoresces red in the acidic environment of intact lysosomes and green in the cytosol and nucleus. A shift from red to green fluorescence indicates lysosomal membrane permeabilization.[12][18][19][20]

Materials:

-

Cells of interest cultured on glass coverslips or in a 96-well plate

-

This compound (LLME)

-

Acridine Orange (AO) staining solution (e.g., 2 µg/mL in culture medium)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence microscope or microplate reader with appropriate filters

Procedure:

-

Seed cells on a suitable culture vessel and allow them to adhere.

-

Incubate the cells with AO staining solution for 15 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Treat the cells with the desired concentration of LLME (e.g., 0.25 mM to 4 mM) for the desired duration (e.g., 10 minutes to a few hours).[13]

-

Observe the cells under a fluorescence microscope. Intact lysosomes will appear as red puncta, while LMP will result in a diffuse green fluorescence throughout the cell.[12][18]

-

For quantitative analysis, a microplate reader can be used to measure the change in red and green fluorescence intensity over time.[12][18]

Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of the lysosomal membrane upon damage. The translocation of galectin-3 from a diffuse cytosolic pattern to distinct puncta co-localizing with lysosomal markers is a sensitive indicator of LMP.[2][3][6][7][21]

Materials:

-

Cells cultured on glass-bottom dishes

-

LLME

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

-

Primary antibody against Galectin-3

-

Primary antibody against a lysosomal marker (e.g., LAMP1)

-

Fluorescently labeled secondary antibodies

-

Confocal microscope

Procedure:

-

Plate cells in glass-bottom dishes and grow to 50-70% confluency.

-

Treat cells with LLME (e.g., 500 µM - 1 mM) for 1 hour.[6][7]

-

Remove the LLME-containing medium and replace it with fresh medium.

-

Incubate for the desired chase period (e.g., up to 10 hours) to observe the cellular response.[6][7]

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

-

Block with blocking buffer for 30 minutes.

-

Incubate with primary antibodies against Galectin-3 and LAMP1.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Image the cells using a confocal microscope to observe Galectin-3 puncta co-localizing with LAMP1.[6][7]

Cell Viability and Apoptosis Assays

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product.[22][23][24]

Materials:

-

Cells seeded in a 96-well plate

-

LLME

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat cells with various concentrations of LLME for the desired time period.

-

For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[22][24]

-

Cell viability is proportional to the absorbance.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.[25][26]

Materials:

-

Cells treated with LLME

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with LLME.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of this compound. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule.[8][11][27]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of LLME. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[5][28] Derivatization with agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to enhance detection.[28]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of LLME.[5] Techniques such as electrospray ionization (ESI) can be coupled with liquid chromatography (LC-MS) for comprehensive analysis.[17]

Safety and Handling

This compound should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses.[12] Avoid inhalation of dust and contact with skin and eyes.[12][23] Store the compound in a tightly sealed container in a cool, dry place.[12]

Conclusion

This compound is a powerful and specific tool for researchers studying lysosomal biology and immunology. Its well-defined mechanism of action, centered on DPPI-mediated polymerization and subsequent lysosomal membrane permeabilization, allows for the targeted induction of apoptosis in specific cell types. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective application of LLME in a research setting, facilitating further discoveries in cellular and molecular biology.

References

- 1. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]

- 4. prepchem.com [prepchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]

- 7. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]

- 8. Methyl L-leucinate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. promega.in [promega.in]

- 17. rsc.org [rsc.org]

- 18. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel tool for detecting lysosomal membrane permeabilization by high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 25. Experiments | WLSA-China - iGEM 2025 [2025.igem.wiki]

- 26. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

L-Leucyl-L-Leucine Methyl Ester Hydrochloride: A Technical Guide to a Potent Lysosomotropic Agent

CAS Number: 6491-83-4

Synonyms: LLME, LLOMe

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on L-Leucyl-L-Leucine methyl ester hydrochloride (LLME). This dipeptide methyl ester is a valuable tool in cell biology and immunology research, primarily known for its ability to selectively induce apoptosis in specific cell types through lysosomal disruption.

Core Properties and Mechanism of Action

This compound is a cell-permeable compound that acts as a lysosomotropic agent.[1][2][3] Its mechanism of action is initiated upon entry into the cell, likely via endocytosis, and subsequent accumulation within the acidic environment of lysosomes.

Inside the lysosome, LLME is a substrate for the lysosomal cysteine protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C.[1][2][4] DPPI catalyzes the polymerization of LLME into a membranolytic product, (L-leucyl-L-leucine)n-methyl ester, where n is greater than or equal to 3.[4] This polymerized product disrupts the integrity of the lysosomal membrane, leading to lysosomal membrane permeabilization (LMP).[3][5]

The consequences of LMP are cell-type dependent and concentration-dependent. At lower concentrations, the leakage of lysosomal contents, including cathepsins, into the cytosol initiates a caspase-dependent apoptotic cascade.[3][6] At higher concentrations, massive lysosomal rupture can lead to necrotic cell death.[6] LLME has been shown to be selectively cytotoxic to cells with high DPPI activity, such as cytotoxic T lymphocytes and natural killer (NK) cells, while B cells and helper T cells are less affected.[2][4]

Quantitative Data

The cytotoxic effects of this compound are dependent on the cell type and the concentration used. The following tables summarize key quantitative data from various studies.

| Cell Type | Effective Concentration | Observation | Reference |

| CD8+ T cells | 100 µM | Induction of apoptosis | [5] |

| Natural Killer (NK) cells | 100 µM | Induction of apoptosis | [5] |

| Myeloid cells | 500 µM | Induction of apoptosis | [5] |

| Non-bone-marrow-derived cell lines | > 1 mM | Induction of cell death | [5] |

| U-937 | 0.5 mM | Induction of apoptosis | [7] |

| THP-1 | 0.25 mM | Induction of apoptosis | [7] |

| U-87-MG | 1 mM | Induction of apoptosis | [7] |

| HeLa | 5 mM | Induction of apoptosis | [7] |

| HEK293 | 3 mM | Induction of apoptosis | [7] |

| Macrophages (LPS-treated) | 2.5 mM | Induction of necrosis | [8] |

Experimental Protocols

Protocol 1: Induction of Lysosomal Damage and Apoptosis

This protocol provides a general framework for inducing lysosomal damage and subsequent apoptosis in cultured cells using LLME.

Materials:

-

This compound (CAS 6491-83-4)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of LLME Stock Solution: Prepare a stock solution of LLME in an appropriate solvent such as ethanol (B145695) or water. A suggested stock solution is 333 mM in ethanol.[9] Store aliquots at -20°C.

-

Treatment with LLME:

-

Dilute the LLME stock solution to the desired final concentration in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell line but can range from 100 µM to 5 mM.[5][7]

-

Remove the existing medium from the cells and replace it with the LLME-containing medium.

-

Incubate the cells for a specified period (e.g., 15 minutes to 24 hours), depending on the cell type and the desired outcome.[7][9]

-

-

Assessment of Apoptosis:

-

Following incubation, harvest the cells (including any floating cells in the supernatant).

-

Wash the cells with cold PBS.

-

Stain the cells with an apoptosis detection reagent, such as Annexin V and Propidium Iodide, according to the manufacturer's instructions.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.

-

Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Galectin-3 Puncta Assay

This protocol describes a method to visualize LMP by detecting the translocation of galectin-3 to damaged lysosomes.

Materials:

-

Cells treated with LLME (as described in Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 50 µg/mL digitonin (B1670571) in PBS)

-

Blocking buffer (e.g., 0.1% gelatin in PBS)

-

Primary antibody: anti-Galectin-3

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with LLME as described in Protocol 1. Incubation times of 15-60 minutes are often sufficient to observe galectin-3 translocation.[9]

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[9]

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 50 µg/mL digitonin in PBS for 10 minutes.[9]

-

Blocking: Wash the cells twice with PBS and block with 0.1% gelatin in PBS for 30 minutes at room temperature.[9]

-

Immunostaining:

-

Incubate the cells with the primary anti-Galectin-3 antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 40 minutes at room temperature in the dark.[9]

-

-

Imaging: Wash the coverslips three times with PBS and once with distilled water. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The appearance of distinct fluorescent puncta (representing galectin-3 recruitment to damaged lysosomes) indicates LMP.

Visualizations

Signaling Pathway of LLME-Induced Apoptosis

References

- 1. Facebook [cancer.gov]

- 2. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Cathepsin-mediated Necrosis Controls the Adaptive Immune Response by Th2 (T helper type 2)-associated Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. proteolysis.jp [proteolysis.jp]

Technical Guide: Solubility of L-Leucyl-L-Leucine Methyl Ester Hydrochloride in DMSO and PBS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Leucyl-L-Leucine methyl ester hydrochloride (LLME), a crucial compound used in immunological research for its selective cytotoxicity against specific immune cell subsets. Understanding its solubility in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is paramount for accurate and reproducible experimental design.

Solubility Data

This compound (CAS: 6491-83-4) is a dipeptide methyl ester that exhibits different solubility limits in organic and aqueous buffer systems. The solubility can vary slightly between suppliers due to differences in purity and formulation. The data below is compiled from publicly available datasheets.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |

| DMSO | 30 mg/mL | 101.76 mM | Cayman Chemical[1] |

| DMSO | 59 mg/mL | 200.12 mM | Selleck Chemicals[2] |

| PBS (pH 7.2) | 10 mg/mL | 33.92 mM | Cayman Chemical[1] |

Note: The molecular weight of this compound is 294.8 g/mol .[1] Selleck Chemicals advises using fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]

Factors Influencing Peptide Solubility

The solubility of a peptide like LLME is primarily dictated by its physical and chemical properties.[3] LLME is a dipeptide of Leucine, a non-polar, hydrophobic amino acid. Peptides with a high content of non-polar amino acids are preferentially solubilized in organic solvents like DMSO.[3][4] For aqueous solutions, the overall charge, which is influenced by pH and the N- and C-termini, plays a significant role.

Experimental Protocol: Kinetic Solubility Determination

The kinetic solubility assay is a high-throughput method used in early-stage drug discovery to determine a compound's solubility by adding a concentrated DMSO stock to an aqueous buffer.[2][5][6] This protocol outlines a general procedure for determining the solubility of LLME in PBS.

Materials

-

This compound powder

-

Anhydrous/Fresh DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes and pipette tips

-

Vortex mixer

-

Spectrophotometer or nephelometer (optional, for quantitative analysis)

-

96-well microtiter plates (UV-transparent for spectrophotometry)

Procedure

-

Prepare High-Concentration Stock Solution:

-

Accurately weigh a small amount of LLME powder (e.g., 10 mg).

-

Dissolve the powder in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 50-60 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution.

-

-

Prepare Serial Dilutions in PBS:

-

Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[1]

-

Add PBS (pH 7.2) to the wells to achieve a range of final concentrations (e.g., from 0.1 mg/mL to 20 mg/mL). Ensure the final DMSO concentration remains low and consistent across wells (typically ≤2%) to minimize solvent effects.[5]

-

Mix the contents thoroughly by pipetting or using a plate shaker.

-

-

Incubation and Observation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).[1]

-

After incubation, visually inspect each well for signs of precipitation or cloudiness against a dark background. The highest concentration that remains a clear, homogenous solution is the estimated kinetic solubility.

-

-

Quantitative Analysis (Optional):

-

To obtain a more precise measurement, the solutions can be analyzed.

-

Nephelometry (Light Scattering): Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles.[1][2]

-

UV Spectrophotometry: Filter the solutions through a solubility filter plate to remove any precipitate.[1][2] Measure the UV absorbance of the clear filtrate and compare it to a standard curve of known concentrations to determine the amount of LLME that remained in solution.

-

Mechanism of Action: LLME-Induced Lysosomal Cell Death

LLME is a lysosomotropic agent that selectively induces cell death in immune cells expressing high levels of the lysosomal cysteine protease Dipeptidyl Peptidase I (DPPI), such as cytotoxic T lymphocytes and natural killer (NK) cells.[1]

-

Cellular Uptake: LLME enters the cell, likely through endocytosis, and accumulates within the acidic environment of lysosomes.

-

Enzymatic Condensation: Inside the lysosome, DPPI catalyzes a condensation reaction of LLME molecules.[1]

-

Lysosomal Rupture: This condensation leads to the formation of a product that is membrane-lytic, causing a disruption and rupture of the lysosomal membrane.[1]

-

Apoptosis Induction: The release of lysosomal contents, including cathepsins, into the cytosol triggers the downstream apoptotic cascade, leading to DNA fragmentation and cell death.[1]

Best Practices for Handling and Dissolution

-

Use High-Purity Solvents: Always use fresh, anhydrous, or sterile-filtered DMSO and PBS to avoid introducing contaminants or moisture that could affect solubility and experimental outcomes.[2]

-

Dissolve Completely in DMSO First: For preparing aqueous solutions, ensure the peptide is fully and completely dissolved in the organic solvent (DMSO) before adding it to the aqueous buffer.[7] Adding the DMSO-peptide stock solution dropwise to the buffer while mixing can prevent localized high concentrations and precipitation.

-

Consider System Tolerance: Be mindful of the final DMSO concentration in your assay. While many experiments tolerate 1-2% DMSO, cell-based assays can be sensitive, with some tolerating only 0.5% or less.[8] It is crucial to maintain a consistent and low DMSO concentration across all experimental and control groups.

-

Test Small Aliquots: When determining solubility for the first time, use a small aliquot of the peptide rather than the entire batch.[8]

-

Storage of Solutions: Once dissolved, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Manufacturer datasheets often provide specific storage recommendations for solutions.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. bachem.com [bachem.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. lifetein.com [lifetein.com]

- 8. biocat.com [biocat.com]

L-Leucyl-L-Leucine Methyl Ester Hydrochloride (LLME): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-leucine methyl ester hydrochloride (LLME) is a lysosomotropic agent with selective cytotoxic effects on specific immune cell populations. Its ability to induce programmed cell death has made it a valuable tool in immunological research, particularly for studying the functions of cytotoxic T lymphocytes and natural killer (NK) cells. This technical guide provides an in-depth overview of LLME, including its synonyms, chemical properties, and detailed experimental protocols for its use in cell-based assays. Furthermore, it elucidates the key signaling pathways influenced by LLME, providing a molecular basis for its biological activities.

Chemical Identifiers and Synonyms

A comprehensive understanding of a chemical entity begins with its various identifiers and synonyms, which are crucial for accurate literature searches and procurement.

| Identifier Type | Value |

| Chemical Name | This compound |

| CAS Number | 6491-83-4 |

| PubChem CID | 15598024 |

| Molecular Formula | C13H27ClN2O3 |

| Molecular Weight | 294.82 g/mol |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride |

Common Synonyms:

-

LLME

-

Leu-Leu-OMe hydrochloride

-

H-Leu-Leu-OMe HCl

-

Methyl L-leucyl-L-leucinate hydrochloride

-

Leucylleucine methyl ester hydrochloride

Mechanism of Action

LLME is a dipeptide methyl ester that readily crosses the cell membrane and accumulates within the acidic environment of lysosomes. Inside the lysosome, the enzyme Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, catalyzes the polymerization of LLME into a membranolytic product.[1][2] This polymer disrupts the integrity of the lysosomal membrane, leading to the release of lysosomal contents, including various cathepsins, into the cytosol.[3][4] The cytosolic cathepsins then initiate a cascade of events culminating in programmed cell death, primarily through the activation of caspases.[5][6]

Experimental Protocols

Induction of Apoptosis in Cell Lines

This protocol, adapted from Uhl et al., describes a method to induce apoptosis in various cell lines using LLME and to quantify cell death.

Materials:

-

This compound (LLME)

-

Cell line of interest (e.g., U-937, THP-1, HeLa)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.

-

LLME Treatment: Prepare a stock solution of LLME in sterile water or PBS. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 2.5 mM).

-

Remove the culture medium from the cells and add the LLME-containing medium. Incubate the cells for a specified period (e.g., 4 to 24 hours).

-

Cell Harvesting: After incubation, collect the cells, including any floating cells, by centrifugation.

-

Staining: Wash the cells once with cold PBS and then resuspend them in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Lysosome Immunoprecipitation (Lyso-IP) to Assess LRRK2 Activity

This protocol is based on the methodology described by Bonet-Ponce et al. and is used to assess the recruitment of Leucine-rich repeat kinase 2 (LRRK2) and the phosphorylation of its substrate, Rab10, on lysosomes following LLME-induced lysosomal damage.

Materials:

-

Cells expressing TMEM192-3xHA (for lysosomal immunoprecipitation)

-

LLME

-

Anti-HA magnetic beads

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Wash buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)

-

Antibodies: anti-LRRK2, anti-phospho-Rab10 (pT73), anti-LAMP1 (lysosomal marker)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment: Culture TMEM192-3xHA expressing cells to confluency. Treat the cells with 1 mM LLME for 1 hour to induce lysosomal damage.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

-

Lysosome Immunoprecipitation: Incubate the cell lysate with anti-HA magnetic beads overnight at 4°C with gentle rotation to capture lysosomes.

-

Washing: Wash the beads three times with wash buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated lysosomes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against LRRK2, phospho-Rab10 (pT73), and LAMP1.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. The levels of LRRK2 and phospho-Rab10 in the LAMP1-positive fraction indicate their association with the lysosome.

Signaling Pathways

LLME-Induced Apoptotic Pathway

LLME triggers a specific cascade of events leading to apoptosis, primarily in immune cells rich in Dipeptidyl Peptidase I. The pathway involves lysosomal destabilization and the subsequent activation of the caspase cascade.

LRRK2 Activation Pathway in Response to Lysosomal Damage

Recent studies have shown that lysosomal damage induced by agents like LLME can activate LRRK2, a kinase implicated in Parkinson's disease. This activation involves the recruitment of LRRK2 to the lysosomal membrane and subsequent phosphorylation of its substrates.

Conclusion

This compound is a powerful research tool for selectively depleting cytotoxic lymphocyte populations and for studying the cellular consequences of lysosomal damage. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize LLME in their studies and to further explore its therapeutic potential. A thorough understanding of its mechanism of action is critical for the design of robust experiments and the accurate interpretation of results.

References

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular cathepsin S and intracellular caspase 1 activation are surrogate biomarkers of particulate-induced lysosomal disruption in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dipeptidyl Peptidase I in L-Leucyl-L-Leucine Methyl Ester (LLME) Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-leucyl-L-leucine methyl ester (LLME) is a lysosomotropic agent that selectively induces apoptosis in cells with high expression of the lysosomal cysteine protease, Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C. This technical guide delineates the pivotal role of DPPI in mediating the cytotoxic effects of LLME. Upon entry into the acidic environment of the lysosome, LLME is converted by DPPI into a membranolytic polymer. This polymerization leads to lysosomal membrane permeabilization (LMP), the release of lysosomal contents, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death. The differential expression of DPPI across various cell types accounts for their varying sensitivity to LLME, a property that has been explored for therapeutic applications, including the elimination of specific immune cell populations. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of the DPPI-LLME axis.

Introduction to Dipeptidyl Peptidase I (DPPI)

Dipeptidyl Peptidase I (DPPI), or Cathepsin C, is a lysosomal cysteine protease belonging to the papain superfamily.[1] It functions as an amino-terminal dipeptidyl peptidase, catalyzing the removal of dipeptides from the N-terminus of protein and peptide substrates. A key physiological role of DPPI is the activation of pro-inflammatory serine proteases within immune cells, such as neutrophil elastase, cathepsin G, and granzymes in cytotoxic T lymphocytes and natural killer cells.[1] The expression of DPPI varies significantly among different cell and tissue types, with high levels typically found in immune cells like monocytes and cytotoxic lymphocytes.

L-Leucyl-L-Leucine Methyl Ester (LLME) as a Lysosomotropic Agent

LLME is a dipeptide methyl ester that can freely diffuse across cellular membranes. Due to its lipophilic nature, it readily enters cells and accumulates within acidic organelles, primarily lysosomes. This process is known as lysosomotropism. Inside the lysosome, the acidic environment protonates LLME, trapping it within the organelle.

The Central Role of DPPI in LLME-Induced Cytotoxicity

The cytotoxic activity of LLME is critically dependent on the enzymatic activity of DPPI. Within the lysosome, DPPI processes LLME, leading to the formation of a membranolytic polymer, (Leu-Leu)n-OMe.[2] This polymer disrupts the integrity of the lysosomal membrane, causing lysosomal membrane permeabilization (LMP).[3][4] The direct consequence of LMP is the leakage of lysosomal contents, including various hydrolases, into the cytosol, which initiates a cascade of events leading to cell death.

The dependence of LLME-induced cell death on DPPI activity is underscored by the observation that cells with high intracellular levels of DPPI, such as monocytic cell lines, are significantly more sensitive to LLME than cells with low DPPI expression.[5] Furthermore, inhibition of DPPI activity has been shown to protect cells from LLME-induced apoptosis.[5]

Signaling Pathway of LLME-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by LLME in DPPI-expressing cells.

Quantitative Data on LLME Activity

The sensitivity of different cell lines to LLME directly correlates with their endogenous DPPI levels. This section presents quantitative data from studies investigating the dose-dependent effects of LLME and the impact of DPPI inhibition.

Dose-Response of LLME in Various Cell Lines

The following table summarizes the percentage of cell death induced by increasing concentrations of LLME in different human cell lines. The data highlights the high sensitivity of monocytic cell lines (U-937 and THP-1) compared to other cancer and non-cancerous cell lines.[5]

| Cell Line | LLME Concentration (mM) | % Cell Death (Annexin V positive) |

| U-937 | 0.1 | ~15% |

| 0.25 | ~40% | |

| 0.5 | ~75% | |

| THP-1 | 0.1 | ~20% |

| 0.25 | ~60% | |

| 0.5 | ~85% | |

| U-87-MG | 0.5 | ~10% |

| 1 | ~30% | |

| 2 | ~60% | |

| HeLa | 1 | ~10% |

| 2.5 | ~25% | |

| 5 | ~50% | |

| HEK293 | 1 | ~15% |

| 3 | ~40% | |

| 5 | ~60% |

Effect of DPPI Inhibition on LLME-Induced Cell Death

The use of DPPI inhibitors significantly reduces LLME-induced cytotoxicity, confirming the enzyme's critical role. The table below shows the effect of the Cathepsin C inhibitor Gly-Phe-DMK (referred to as GLyPhe) on cell death in various cell lines treated with LLME.[5]

| Cell Line | LLME Concentration (mM) | Treatment | % Cell Death (Annexin V positive) |

| U-937 | 0.5 | LLME only | ~75% |

| 0.5 | LLME + 10 µM GLyPhe | ~20% | |

| THP-1 | 0.25 | LLME only | ~60% |

| 0.25 | LLME + 10 µM GLyPhe | ~15% | |

| U-87-MG | 1 | LLME only | ~30% |

| 1 | LLME + 10 µM GLyPhe | ~10% | |

| HeLa | 5 | LLME only | ~50% |

| 5 | LLME + 10 µM GLyPhe | ~20% | |

| HEK293 | 3 | LLME only | ~40% |

| 3 | LLME + 10 µM GLyPhe | ~15% |

IC50 Values of Selected DPPI Inhibitors

While not all IC50 values have been determined specifically in the context of LLME-induced cytotoxicity, the following table provides the half-maximal inhibitory concentrations (IC50) for various DPPI/Cathepsin C inhibitors against the enzyme's activity, indicating their potency.

| Inhibitor | IC50 (nM) | Target | Reference |

| BI 1291583 | 0.9 | Cathepsin C | [6][7] |

| Cathepsin C-IN-5 | 59.9 | Cathepsin C | [8] |

| Gly-Phe-DMK | Not specified in nM | Cathepsin C | [5] |

| Brensocatib | 2-3 (in cell-based assays) | Cathepsin C | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of DPPI in LLME activity.

Measurement of LLME-Induced Cytotoxicity by Annexin V/Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following LLME treatment.

Workflow Diagram:

Materials:

-

Cell line of interest

-

Complete culture medium

-

LLME stock solution

-

DPPI inhibitor stock solution (e.g., Gly-Phe-DMK)

-

Phosphate Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

For inhibitor studies, pre-incubate cells with the DPPI inhibitor at the desired concentration for 2 hours.

-

Treat cells with various concentrations of LLME. Include untreated and vehicle-treated controls.

-

Incubate the cells for the desired time period (e.g., 4, 8, 18, or 24 hours).[5]

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Centrifuge and discard the supernatant.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

Assessment of Lysosomal Membrane Permeabilization (LMP) by Acridine Orange Release Assay

This is a real-time assay to monitor the destabilization of the lysosomal membrane upon LLME treatment.

Materials:

-

Cells cultured on a black 96-well plate

-

Acridine Orange (AO) stock solution

-

Phenol-free complete culture medium

-

LLME stock solution

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black 96-well plate to achieve 80-90% confluency on the day of the experiment.[2]

-

Prepare a fresh AO staining solution by diluting the stock in complete culture medium to a final concentration of 2-5 µg/mL.[2]

-

Remove the culture medium from the cells and add 100 µL of the AO staining solution to each well.[2]

-

Incubate for 15 minutes at 37°C.[2]

-

Wash the cells twice with 100 µL of complete phenol-free medium for 5 minutes each time.[2]

-

Leave the cells in 100 µL of complete phenol-free medium.[2]

-

Place the plate in a pre-warmed fluorescence microplate reader.

-

Set the reader to measure green fluorescence (Excitation: ~485 nm, Emission: ~535 nm) at time intervals (e.g., every 1-2 minutes).

-

After establishing a baseline reading, add LLME to the wells at the desired concentrations.

-

Continue to monitor the green fluorescence over time. An increase in green fluorescence indicates the release of AO from the lysosomes into the cytosol and nucleus, signifying LMP.

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of effector caspases, which are key executioners of apoptosis.

Workflow Diagram:

Materials:

-

Cells cultured in a white-walled 96-well plate

-

LLME stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

-

Treat cells with LLME at various concentrations and for different time points.[5]

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]

-

Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

The cytotoxic effect of LLME is intrinsically linked to the enzymatic activity of DPPI. This relationship provides a valuable tool for studying lysosomal cell death pathways and for the targeted depletion of cell populations with high DPPI expression. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals investigating the DPPI-LLME axis. Further research into the precise kinetics of LLME polymerization by DPPI and the exploration of more specific and potent DPPI inhibitors will continue to enhance our understanding and potential therapeutic applications of this targeted cytotoxic mechanism.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Autophagy sequesters damaged lysosomes to control lysosomal biogenesis and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of lysosome rupture in controlling Nlrp3 signaling and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Expression quantitative trait loci influence DNA damage-induced apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Apoptosis with L-leucyl-L-leucine methyl ester (LLOMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-leucine methyl ester (LLOMe) is a lysosomotropic agent that serves as a potent tool for inducing apoptosis in a variety of cell types.[1][2] Its unique mechanism of action, which originates from the disruption of lysosomal integrity, provides a valuable model for studying lysosome-dependent cell death pathways.[3] This document provides detailed protocols for the preparation and use of LLOMe to induce apoptosis, methods for assessing its effects, and a summary of effective concentrations in various cell lines.

Mechanism of Action

LLOMe passively enters the cell and accumulates in the acidic environment of lysosomes.[4] Within the lysosome, the enzyme Cathepsin C (also known as dipeptidyl peptidase I) processes LLOMe into a membranolytic polymer, (LeuLeu)n-OMe (n>3).[2][4] This polymer disrupts the lysosomal membrane, an event termed Lysosomal Membrane Permeabilization (LMP).[1][3]

LMP leads to the release of lysosomal hydrolases, including various cathepsins (e.g., Cathepsin B, D, L, and S), into the cytosol.[1][5] These proteases then initiate a cascade of events leading to apoptosis. Key downstream effects include:

-

Degradation of anti-apoptotic Bcl-2 family proteins.

-

Cleavage of the pro-apoptotic protein Bid into its truncated form, tBid.

-

Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c.

-

Activation of caspase cascades (e.g., caspase-3), which execute the final stages of apoptosis. [1][2]

This lysosome-initiated pathway ultimately converges on the classical mitochondrial pathway of apoptosis.

Data Presentation

The efficacy of LLOMe in inducing apoptosis is cell-type dependent, primarily influenced by the expression level of Cathepsin C.[1] The following tables summarize effective concentrations and incubation times for inducing apoptosis in various cancer and non-cancer cell lines.

Table 1: Effective LLOMe Concentrations and Incubation Times for Apoptosis Induction

| Cell Line | Cell Type | LLOMe Concentration (mM) | Incubation Time | Notes |

| U-937 | Human monocytic cell line | 0.5 | 2 - 4 hours | Highly sensitive to LLOMe-induced apoptosis.[6] |

| THP-1 | Human monocytic cell line | 0.25 | 2 - 4 hours | Shows rapid induction of apoptosis.[6] |

| U-87-MG | Human glioblastoma cell line | 1.0 | 12 - 18 hours | Longer incubation required compared to monocytic lines.[6] |

| HeLa | Human cervical cancer cell line | 5.0 | 8 - 18 hours | Relatively resistant, requiring higher concentrations.[6] |

| HEK293 | Human embryonic kidney cell line | 3.0 | 8 - 24 hours | Moderate sensitivity.[6] |

| Human Fibroblasts | Primary cells | ≤ 1.0 | 1 - 24 hours | Used to study lysosomal repair mechanisms at lower doses.[3] |

| Macrophages (murine) | Primary cells | 0.5 - 2.5 | 0.5 - 6 hours | Potent inducer of lysosomal rupture and cell death.[7][8] |

Experimental Protocols

Protocol 1: Preparation and Storage of LLOMe Stock Solution

Materials:

-

L-Leucyl-L-leucine methyl ester hydrobromide or hydrochloride (LLOMe)[9][10]

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of LLOMe (e.g., 100 mM or 333 mM) by dissolving the powder in sterile DMSO or ethanol (B145695).[11][12]

-

Ensure the LLOMe is completely dissolved by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Apoptosis with LLOMe

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

LLOMe stock solution (from Protocol 1)

-

6-well or 12-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.

-

LLOMe Treatment: a. On the day of the experiment, dilute the LLOMe stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. Refer to Table 1 for concentration guidelines. Note: It is crucial to optimize the LLOMe concentration for each specific cell line.[13] b. Remove the old medium from the cells and replace it with the LLOMe-containing medium. c. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the LLOMe stock).

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 2, 4, 8, 12, or 24 hours).[6]

-

Cell Harvesting: a. For suspension cells: Gently collect the cells and transfer them to conical tubes. b. For adherent cells: Carefully collect the supernatant (which may contain apoptotic, detached cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant collected earlier. c. Centrifuge the cell suspension to pellet the cells. d. Wash the cell pellet once with cold PBS.

-

Proceed immediately to apoptosis analysis (Protocol 3).

Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[15]

Materials:

-

LLOMe-treated and control cells (from Protocol 2)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4)

-

Flow cytometry tubes

Procedure:

-

Cell Resuspension: Resuspend the washed cell pellet from Protocol 2 in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: a. Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16] b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[16] d. Add 5 µL of PI staining solution.[17] e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Assessment of Lysosomal Membrane Permeabilization (LMP)

Acridine Orange (AO) is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates a loss of the lysosomal proton gradient and membrane integrity.[2][14]

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)[14]

-

LLOMe

-

Fluorescence microscope

Procedure:

-

Cell Staining: Incubate live cells with AO (final concentration ~1-5 µg/mL) in complete medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS or fresh medium to remove excess dye.

-

LLOMe Treatment: Add LLOMe-containing medium to the cells.

-

Imaging: Monitor the cells using a fluorescence microscope with appropriate filters for red and green fluorescence. In untreated cells, you will observe distinct, punctate red fluorescence. Following LLOMe treatment, a diffuse green fluorescence will appear throughout the cytoplasm, indicating LMP.[2]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for inducing apoptosis with LLOMe.

Caption: Signaling pathway of LLOMe-induced apoptosis.

Caption: General experimental workflow for LLOMe treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Restoration of lysosomal function after damage is accompanied by recycling of lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Regulation of apoptosis-associated lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. proteolysis.jp [proteolysis.jp]

- 12. Lysosomal damage drives mitochondrial proteome remodelling and reprograms macrophage immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring and assessment of lysosomal membrane damage in cultured cells using the high-content imager - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V Staining Protocol [bdbiosciences.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assay of L-Leucyl-L-Leucine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucyl-L-Leucine methyl ester hydrochloride (LLOMe) is a lysosomotropic agent that demonstrates selective cytotoxicity towards specific immune cell populations.[1][2][3][4][5] Its unique mechanism of action, which involves lysosomal disruption, makes it a valuable tool for studying lysosome-dependent cell death pathways and for applications requiring the targeted elimination of cytotoxic lymphocytes.[6][7][8][9] These notes provide detailed protocols for assessing the in vitro cytotoxicity of LLOMe, focusing on its mechanism of inducing lysosomal membrane permeabilization (LMP) and subsequent apoptosis.

Mechanism of Action

L-Leucyl-L-Leucine methyl ester is a dipeptide compound that readily enters cells.[2][8][10] Within the acidic environment of lysosomes, the lysosomal thiol protease, dipeptidyl peptidase I (DPPI), also known as Cathepsin C, catalyzes the conversion of LLOMe into longer-chain, membranolytic polymers, (Leu-Leu)n-OMe (where n≥3).[1][6][10] These metabolites accumulate within the lysosomes, leading to a loss of lysosomal membrane integrity, a process known as lysosomal membrane permeabilization (LMP).[11][12][13][14]

The permeabilization of the lysosomal membrane causes a collapse of the proton gradient and the leakage of small lysosomal contents into the cytosol.[11][12][14] This event triggers a cascade of downstream effects, including the activation of caspases, which ultimately leads to apoptotic cell death, characterized by DNA fragmentation.[10][11] The cytotoxic effects of LLOMe are particularly potent in cell types with high expression of DPPI, such as natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), monocytes, and polymorphonuclear leukocytes.[2][3][4][6] Conversely, cells with lower DPPI levels, like helper T cells and B cells, are less susceptible.[1] Interestingly, some studies suggest that while LMP occurs, larger lysosomal enzymes like cysteine cathepsins B and L are not released into the cytosol but are instead inactivated within the compromised lysosome.[11][12][14]

Data Presentation

Table 1: Summary of this compound Effects on Various Cell Lines

| Cell Type | Effect | Concentration Range | Duration of Treatment | Reference |

| Cytotoxic Lymphocytes (murine and human) | Selective killing | Toxic concentrations (not specified) | Not specified | [1][6] |

| Helper T cells and B cells | Functionally intact | Toxic concentrations (not specified) | Not specified | [1] |

| HeLa Cells | Lysosomal membrane permeabilization, apoptosis | 1 mM - 5 mM | 10 min - 48 hr | [11][12][13] |

| HL-60 Cells | Loss of lysosomal membrane integrity, apoptosis | Not specified | Not specified | [10] |

| Natural Killer (NK) Cells | Elimination | Not specified | Not specified | [7][15] |

| CD4+ and CD8+ T Lymphocytes | Cytotoxicity | Not specified | Not specified | [2][3] |

| Monocytes, Polymorphonuclear Leukocytes | Cell death | Not specified | Not specified | [2][3] |

| Enriched Cortical, Spinal Cord, and Cerebellar Astrocytes | Abolished IL-1β release (indicative of microglial elimination) | 50 mM | 60 min | [16] |

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of LLOMe against a chosen cell line.

Materials:

-

This compound (LLOMe)

-

Target cells (e.g., Jurkat for lymphocytes, HeLa)

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a stock solution of LLOMe in an appropriate solvent (e.g., water or PBS). Further dilute the stock solution with culture medium to obtain a range of desired concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of LLOMe. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the LLOMe concentration to determine the IC50 value.

Protocol 2: Assessment of Lysosomal Membrane Permeabilization using Acridine (B1665455) Orange Staining

This protocol is used to visualize the integrity of the lysosomal membrane. In healthy cells, acridine orange accumulates in lysosomes and fluoresces bright red, while in cells with compromised lysosomes, it diffuses into the cytoplasm and nucleus, fluorescing green.[10]

Materials:

-

LLOMe

-

Target cells (e.g., HL-60 or HeLa)

-

Complete cell culture medium

-

Acridine Orange solution (5 µg/mL)

-

Phosphate Buffered Saline (PBS)

-

Glass coverslips or imaging-compatible plates

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in an imaging-compatible plate and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with the desired concentration of LLOMe (e.g., 1 mM) for a specific duration (e.g., 1-4 hours). Include an untreated control.

-

Acridine Orange Staining: Remove the medium, wash the cells with PBS, and then add culture medium containing 5 µg/mL of acridine orange. Incubate for 15 minutes at 37°C.

-

Washing: Remove the acridine orange-containing medium and wash the cells twice with PBS.

-

Imaging: Immediately observe the cells under a fluorescence microscope using appropriate filter sets for red and green fluorescence.

-

Analysis: In healthy cells, distinct red fluorescent puncta (lysosomes) will be visible. In LLOMe-treated cells, a decrease in red fluorescence and an increase in diffuse green cytoplasmic and nuclear fluorescence indicate a loss of lysosomal membrane integrity.[10]

Visualizations

Caption: Experimental workflow for assessing LLOMe cytotoxicity.

Caption: Signaling pathway of LLOMe-induced apoptosis.

References

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. immunoportal.com [immunoportal.com]

- 6. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Generalized toxicity of L-leucyl-leucine-methyl ester for lymphocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of apoptosis induced by a lysosomotropic agent, L-Leucyl-L-Leucine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes | TU Dresden [fis.tu-dresden.de]

- 13. MiT/TFE family members suppress L-leucyl–L-leucine methyl ester-induced cell death [jstage.jst.go.jp]

- 14. L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Lysosomal Membrane Permeabilization (LMP) using L-Leucyl-L-Leucine Methyl Ester (LLOMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal membrane permeabilization (LMP) is a critical cellular event implicated in various physiological and pathological processes, including programmed cell death, inflammation, and neurodegenerative diseases. The integrity of the lysosomal membrane is paramount for cellular homeostasis, as its rupture leads to the release of potent hydrolytic enzymes into the cytosol, triggering a cascade of downstream signaling events. L-leucyl-L-leucine methyl ester (LLOMe) is a widely used lysosomotropic agent that serves as a valuable tool to induce and study LMP in a controlled manner.

Once inside the acidic environment of the lysosome, LLOMe is converted by the lysosomal cysteine protease Cathepsin C into a membranolytic polymer.[1][2] This polymer directly acts on the lysosomal membrane, causing its permeabilization and the subsequent release of lysosomal contents into the cytoplasm.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing LLOMe to investigate LMP and its downstream consequences.

Mechanism of LLOMe-Induced Lysosomal Membrane Permeabilization

The mechanism of action of LLOMe is a multi-step process that occurs specifically within the lysosome, making it a targeted tool for studying LMP.

Caption: Mechanism of LLOMe-induced lysosomal membrane permeabilization.

Quantitative Data Summary

The optimal concentration of LLOMe and incubation time are cell-type dependent and should be empirically determined. The following tables provide a summary of reported quantitative data for various cell lines and assays.

Table 1: LLOMe Concentration and Incubation Times for Induction of Cell Death

| Cell Line | LLOMe Concentration | Incubation Time | Outcome | Reference |

| U-937 | 0.5 mM | 4 h | Annexin V/PI positive | [4] |

| THP-1 | 0.25 mM | 4 h | Annexin V/PI positive | [4] |

| U-87-MG | 1 mM | 18 h | Annexin V/PI positive | [4] |

| HeLa | 5 mM | 18 h | Annexin V/PI positive | [4] |

| HEK293 | 3 mM | 24 h | Annexin V/PI positive | [4] |

| Human Skin Fibroblasts | 0.5 - 10 mM | 1 - 6 h | LDH Release (Necrosis) | [5] |

| Human Skin Fibroblasts | 1 mM | 24 h | Caspase-3 Activity (Apoptosis) | [5] |

Table 2: LLOMe Parameters for Specific LMP Assays

| Assay | Cell Line | LLOMe Concentration | Incubation Time | Key Observation | Reference |

| Galectin-3 Puncta | HeLa | 500 µM - 1 mM | 1 h | Puncta formation | [6][7] |

| Galectin-3 Puncta | MCF7 | Not specified | 2 - 6 h | Abundant puncta formation | [8] |

| Cytosolic Cathepsin D Release | AG01518 (human fibroblasts) | 0.1 - 1 mM | 1 h | Concentration-dependent release | [9] |

| Cytosolic Cathepsin B Activity | PDAC2 spheres | 1.25 - 2.5 µM | 6 h | Increased cytosolic activity | [10] |

| Acridine Orange Release | WM278 (melanoma) | 0.1 - 5 mM | Real-time (minutes) | Immediate, concentration-dependent leakage | [2][9] |

| NLRP3 Inflammasome Activation | Bone Marrow-Derived Dendritic Cells (BMDCs) | 1 mM | 30 min | Maximal IL-1β release | [11] |

| Lysotracker Staining | Murine Macrophages | 2.5 mM | 2 h | Loss of lysosomal integrity | [12] |

Experimental Protocols

Protocol 1: Galectin-3 Puncta Assay for LMP Detection by Immunofluorescence

This assay is highly sensitive for detecting LMP.[3] Galectins are cytosolic proteins that translocate to and bind glycans exposed on the luminal side of damaged lysosomes, forming distinct puncta.[13]

Materials:

-

Cell culture medium

-

LLOMe stock solution (e.g., 100 mM in water or DMSO, store at -20°C)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

-

Primary antibody: anti-Galectin-3

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Glass bottom dishes or coverslips

Procedure:

-

Seed cells on glass bottom dishes or coverslips to achieve 50-70% confluency.[6][7]

-

Treat cells with the desired concentration of LLOMe (e.g., 500 µM - 1 mM for HeLa cells) for 1 hour.[6][7]

-

Wash the cells twice with fresh, pre-warmed cell culture medium.

-

Incubate the cells in fresh medium for the desired chase period (e.g., 1-10 hours) to monitor the clearance of damaged lysosomes.[14]

-

Wash cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[6][7]

-

Wash cells once with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[6][7]

-

Block for 30 minutes at room temperature with blocking buffer.[6][7]

-

Incubate with primary anti-Galectin-3 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-